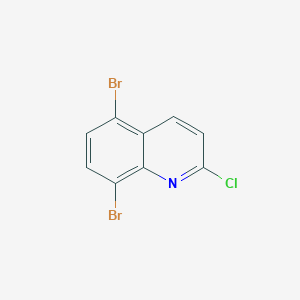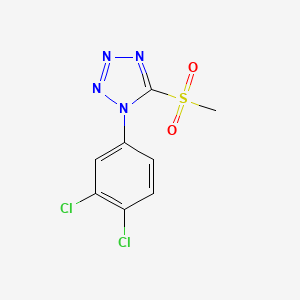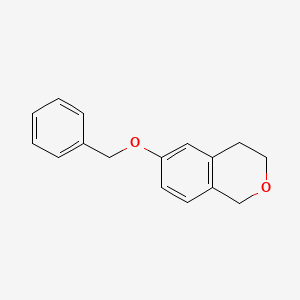
6-(Benzyloxy)isochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)isochroman is a chemical compound belonging to the isochroman family, which is characterized by a benzene ring fused to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in dimethyl carbonate, providing a green and efficient synthesis route . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and green solvents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Benzyloxy)isochroman undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of isochromans can be achieved using [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Common Reagents and Conditions:
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as Grignard reagents and amides.
Major Products: The major products formed from these reactions include various substituted isochromans and isochromanones, which can be further derivatized for specific applications .
Applications De Recherche Scientifique
6-(Benzyloxy)isochroman has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)isochroman involves its interaction with molecular targets and pathways. For example, in the oxa-Pictet–Spengler reaction, the compound undergoes cyclization to form the isochroman ring system. This reaction is facilitated by the presence of electrophiles and nucleophiles, which interact to form the final product .
Comparaison Avec Des Composés Similaires
6-(Benzyloxy)isochroman can be compared with other similar compounds, such as:
Isochroman: The parent compound, which lacks the benzyloxy substituent.
Isochromanone: An oxidized derivative of isochroman.
Functionalized Isochromans: Compounds with various substituents on the isochroman ring, which can exhibit different chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
6-phenylmethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)11-18-16-7-6-15-12-17-9-8-14(15)10-16/h1-7,10H,8-9,11-12H2 |
Clé InChI |
HDFZTZUZRXWHFF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


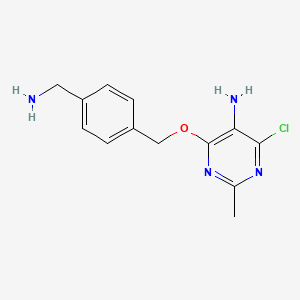
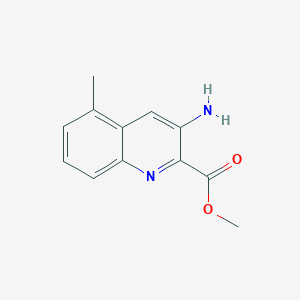

![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
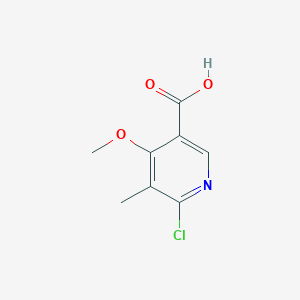
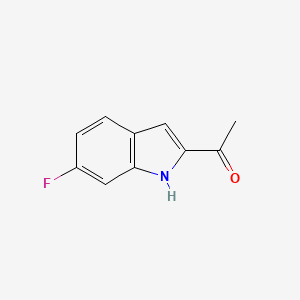
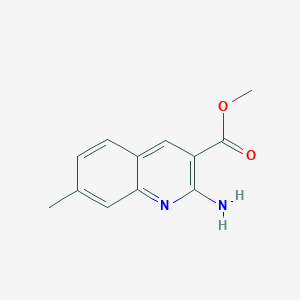

![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)
![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
